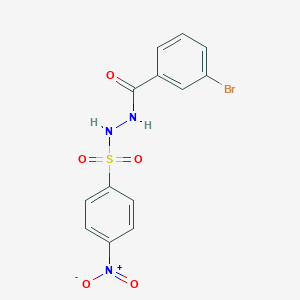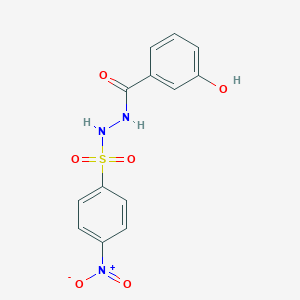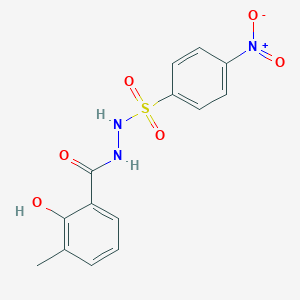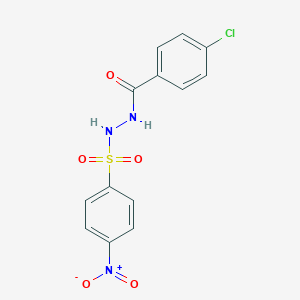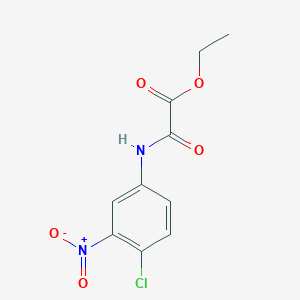
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is a chemical compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.647 g/mol It is characterized by the presence of a chloro group, a nitro group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl {4-chloro-3-nitroanilino}(oxo)acetate typically involves the reaction of 4-chloro-3-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Types of Reactions:
Reduction: The nitro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: Ethyl {4-chloro-3-aminoanilino}(oxo)acetate.
Substitution: Ethyl {4-substituted-3-nitroanilino}(oxo)acetate.
Scientific Research Applications
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {4-chloro-3-nitroanilino}(oxo)acetate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The chloro group can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
- Ethyl {4-nitroanilino}(oxo)acetate
- Ethyl {2-chloro-4-nitroanilino}(oxo)acetate
- Ethyl {2-nitroanilino}(oxo)acetate
Comparison: Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns. Compared to ethyl {4-nitroanilino}(oxo)acetate, the chloro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate allows for additional substitution reactions.
Properties
CAS No. |
209959-79-5 |
|---|---|
Molecular Formula |
C10H9ClN2O5 |
Molecular Weight |
272.64g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
QXQPIQWWXNPKNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B410535.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410537.png)
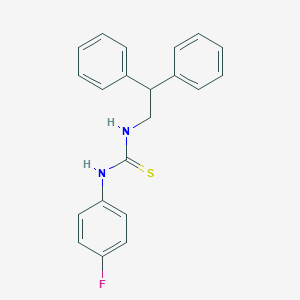
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B410541.png)
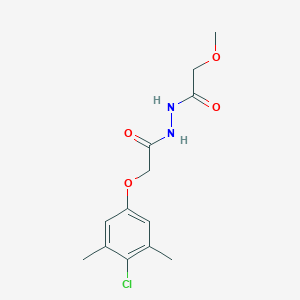
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B410544.png)
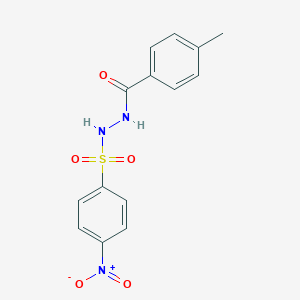
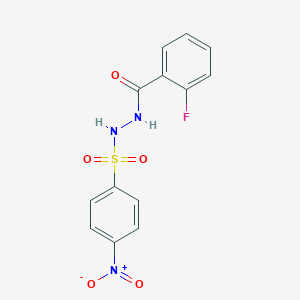
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)
